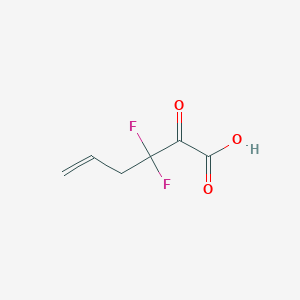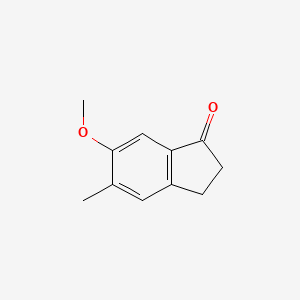
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-bromopyridin-2-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a base like pyridine or triethylamine.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Condensation Reactions: Products are often more complex organic molecules with extended conjugation.
Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate has several scientific research applications:
Synthetic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-(((5-bromopyridin-2-yl)amino)methylene)malonate can be compared with similar compounds such as:
- Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate
- Diethyl 2-(((5-fluoropyridin-2-yl)amino)methylene)malonate
- Diethyl 2-(((5-iodopyridin-2-yl)amino)methylene)malonate
These compounds share similar structures but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can significantly influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound in terms of its specific interactions and applications.
Eigenschaften
IUPAC Name |
diethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZHHDOFYHGEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=C(C=C1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164423 | |
| Record name | 1,3-Diethyl 2-[[(5-bromo-2-pyridinyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-58-6 | |
| Record name | 1,3-Diethyl 2-[[(5-bromo-2-pyridinyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16867-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(5-bromo-2-pyridinyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)







![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)


